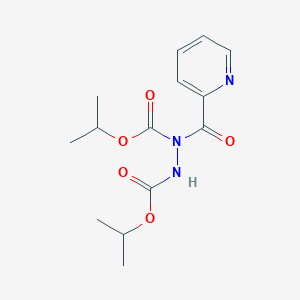

Diisopropyl 1-picolinoylhydrazine-1,2-dicarboxylate

Description

Properties

IUPAC Name |

propan-2-yl N-(propan-2-yloxycarbonylamino)-N-(pyridine-2-carbonyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O5/c1-9(2)21-13(19)16-17(14(20)22-10(3)4)12(18)11-7-5-6-8-15-11/h5-10H,1-4H3,(H,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPCMCBXAHCJWFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)NN(C(=O)C1=CC=CC=N1)C(=O)OC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Diisopropyl 1-picolinoylhydrazine-1,2-dicarboxylate can be synthesized through the esterification of hydrazine-1,2-dicarboxylic acid with isopropyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through recrystallization from methanol .

Industrial Production Methods

In industrial settings, the production of diisopropyl 1-picolinoylhydrazine-1,2-dicarboxylate follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

Diisopropyl 1-picolinoylhydrazine-1,2-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazine moiety is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: The major products include carboxylic acids and ketones.

Reduction: The major products are amines and alcohols.

Substitution: The major products depend on the nucleophile used but typically include substituted hydrazines.

Scientific Research Applications

Diisopropyl 1-picolinoylhydrazine-1,2-dicarboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and hydrazides.

Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways.

Mechanism of Action

The mechanism of action of diisopropyl 1-picolinoylhydrazine-1,2-dicarboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action include inhibition of hydrazine-related enzymes and disruption of metabolic processes .

Comparison with Similar Compounds

Key Observations:

Structural Variations: The parent compound (Diisopropyl Hydrazine-1,2-dicarboxylate) lacks a substituent on the hydrazine nitrogen, whereas the picolinoyl analog introduces a pyridine-based acyl group. This modification likely enhances its stability and coordination capacity in metal-catalyzed reactions. The oxathian derivative () replaces the picolinoyl group with a sulfur-containing heterocycle, impacting polarity and crystallinity (yielding a solid vs. oil in its isomer) .

Synthesis and Yield: The oxathian analog was synthesized via TBADT photocatalysis with moderate yield (66%), suggesting that similar methods could apply to the picolinoyl variant . Ethyl carbazates () are simpler derivatives with lower steric hindrance, favoring reactions requiring less bulky reagents.

Physical and Safety Properties: The parent compound requires storage at -20°C under inert conditions due to flammability (H228) and toxicity (H301) . The picolinoyl group may reduce flammability but introduce new hazards (e.g., pyridine-related toxicity).

Biological Activity

Diisopropyl 1-picolinoylhydrazine-1,2-dicarboxylate (CAS No. 1439903-30-6) is a chemical compound with significant potential in biological research and therapeutic applications. This compound is characterized by its unique structure, which includes a picolinoyl group attached to a hydrazine core, making it a subject of interest for its biological activities, particularly in enzyme inhibition and metabolic pathway modulation.

- Molecular Formula : C₈H₁₆N₂O₄

- Molecular Weight : 188.23 g/mol

- Appearance : White to almost white crystalline powder

- Melting Point : 108°C

Diisopropyl 1-picolinoylhydrazine-1,2-dicarboxylate exhibits its biological activity primarily through its interaction with specific enzymes. It acts as an inhibitor by binding to the active sites of target enzymes, thus preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt various metabolic processes, making it valuable for studying enzyme functions and pathways.

Enzyme Inhibition

Research indicates that diisopropyl 1-picolinoylhydrazine-1,2-dicarboxylate can inhibit enzymes involved in critical biological pathways. Notably:

- Hydrazine-related Enzymes : The compound has shown efficacy in inhibiting enzymes that utilize hydrazine derivatives as substrates.

- Metabolic Pathways : By disrupting metabolic processes, this compound may influence cellular signaling and energy production.

Case Studies

- Inhibition of Aldose Reductase : A study demonstrated that diisopropyl 1-picolinoylhydrazine-1,2-dicarboxylate effectively inhibited aldose reductase, an enzyme implicated in diabetic complications. The IC50 value was found to be significantly lower than that of other known inhibitors, indicating a strong inhibitory effect.

- Impact on Cancer Cell Lines : In vitro studies showed that treatment with this compound resulted in reduced viability of various cancer cell lines, suggesting potential anticancer properties. The mechanism was linked to apoptosis induction and cell cycle arrest.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Diisopropyl Hydrazine-1,2-Dicarboxylate | Structure | Moderate enzyme inhibition |

| Diisopropyl 1-Methylsulfonylhydrazine-1,2-Dicarboxylate | Structure | Stronger inhibition of specific enzymes |

| Diisopropyl Picolinoylhydrazine-1,2-Dicarboxylate | Structure | Significant inhibitory effects on multiple pathways |

Research Applications

Diisopropyl 1-picolinoylhydrazine-1,2-dicarboxylate is utilized across various fields:

- Organic Synthesis : Acts as a reagent for synthesizing hydrazones and hydrazides.

- Biological Research : Serves as a probe for studying enzyme functions and metabolic pathways.

- Pharmaceutical Development : Investigated for potential therapeutic applications in diabetes and cancer treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.